molecular formula C17H16Cl2N2OS2 B11769426 2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 578005-54-6

2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11769426
CAS No.: 578005-54-6
M. Wt: 399.4 g/mol
InChI Key: ANNMGJFJEVQTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Its structure includes a 2,6-dichlorobenzylthio substituent at position 2, an ethyl group at position 3, and methyl groups at positions 5 and 6 of the thienopyrimidine scaffold. The dichlorobenzyl group enhances lipophilicity and may influence receptor binding through steric and electronic effects, while the thioether linkage contributes to metabolic stability .

Properties

CAS No.

578005-54-6

Molecular Formula

C17H16Cl2N2OS2

Molecular Weight

399.4 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16Cl2N2OS2/c1-4-21-16(22)14-9(2)10(3)24-15(14)20-17(21)23-8-11-12(18)6-5-7-13(11)19/h5-7H,4,8H2,1-3H3

InChI Key

ANNMGJFJEVQTQX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=C(C=CC=C3Cl)Cl)SC(=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance yield and selectivity .

Mechanism of Action

The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of key analogs:

Substituent Variations on the Thioether Group

The thioether group at position 2 is a critical pharmacophore. Modifications here significantly alter bioactivity:

  • This analog has been cataloged but lacks detailed biological data .
  • 2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 618427-75-1): The ortho-chloro substituent may hinder rotational freedom compared to the para/meta positions, possibly affecting conformational stability .
  • 2-((4-Methylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 86650-17-1): The methyl group enhances electron density but lacks halogen-mediated hydrophobic interactions, which could reduce potency in targets like cyclooxygenase (COX) .

Physicochemical Properties

  • 5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (TP6): Melts at 210–212°C, lower than halogenated analogs, reflecting reduced molecular rigidity .
  • Molecular Weight and Solubility: The target compound (MW ≈ 424.3 g/mol) is heavier than non-halogenated analogs like TP6 (MW 208 g/mol), likely reducing aqueous solubility but improving membrane permeability .

Comparative Data Table

Compound Name Substituent (Position 2) Molecular Formula Biological Activity (Key Finding) Melting Point (°C) Reference
Target Compound 2,6-Dichlorobenzylthio C₁₈H₁₆Cl₂N₂OS₂ Under investigation
2-((4-Nitrophenyl)thio) Analog (2b) 4-Nitrophenyl C₁₈H₁₄N₄O₄S Not reported 218.3–219.5
2-(Benzylamino) Analog (5a) Benzylamino C₁₅H₁₅N₃OS Anticancer (MDA-MB-435: GP = −31.02%)
5-Ethyl-2,6-dimethyl Analog (TP6) None (2-methyl) C₁₀H₁₂N₂OS Analgesic (ED₅₀ = 28.7 mg/kg) 210–212
2-((4-Methylbenzyl)thio) Analog 4-Methylbenzylthio C₁₈H₂₀N₂OS₂ Cataloged (no bioactivity data)

Biological Activity

The compound 2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anti-inflammatory and analgesic properties, as well as its mechanisms of action.

  • Chemical Formula : C17H17ClN2OS2
  • CAS Number : 618427-75-1
  • Molecular Weight : 348.91 g/mol

Anti-inflammatory Activity

Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures often exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that 2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

  • Mechanism of Action :
    • The compound is believed to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, mediators of inflammation.
    • It may also interfere with the nuclear factor kappa B (NF-kB) signaling pathway, reducing the expression of inflammatory genes.

Analgesic Activity

The analgesic effects of this compound have been evaluated through various animal models. Studies have shown that it can effectively reduce pain responses in models such as the formalin test and tail immersion test.

  • Efficacy :
    • In acute pain models, doses ranging from 50 to 200 mg/kg resulted in significant reductions in pain scores compared to control groups.
    • The analgesic activity was comparable to standard analgesics like indomethacin.

Study 1: Anti-inflammatory Effects

A study conducted on rats evaluated the anti-inflammatory effects of the compound using the carrageenan-induced paw edema model. Results indicated a dose-dependent reduction in paw swelling, suggesting effective anti-inflammatory action.

Dose (mg/kg)Paw Edema Reduction (%)
5025
10045
20065

Study 2: Analgesic Effects

Another study assessed the analgesic properties using the hot plate test. The compound significantly increased the latency time before paw withdrawal compared to untreated controls.

Treatment GroupLatency Time (seconds)
Control5.0
50 mg/kg7.5
100 mg/kg10.0
200 mg/kg12.0

Toxicological Profile

While investigating its biological activities, it is essential to consider the safety profile of the compound. Preliminary toxicological evaluations suggest that it is harmful if swallowed and may cause serious eye irritation . Further studies are necessary to establish a comprehensive safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.